1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Its structure consists of a pyrrolidine ring with two phenylmethyl groups and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical methods, and its relevance is highlighted in research focusing on inhibitors of key enzymes in bacterial pathways, particularly in the context of antibiotic resistance. The compound's structure and properties can be found in databases such as SciFinder and PubChem, which catalog chemical substances and their characteristics.
1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid is classified as an organic compound, specifically a carboxylic acid derivative. It falls under the category of heterocyclic compounds due to the presence of the pyrrolidine ring. Its molecular formula is C_{18}H_{21}N O_{2}, and it features both aromatic and aliphatic components.
The synthesis of 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize catalysts to facilitate reactions and improve yields. For instance, Lewis acids or transition metal catalysts can be employed during the cyclization step to enhance reactivity. Additionally, purification techniques such as recrystallization or chromatography are often necessary to isolate the desired product from by-products.
The molecular structure of 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid features:
The structural formula can be represented as follows:
The compound has specific physical properties that can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure. Key data points include molecular weight (approximately 285.37 g/mol) and melting point (which would need to be determined experimentally).
1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups. The carboxylic acid can engage in nucleophilic acyl substitution reactions, while the nitrogen atom in the pyrrolidine ring may participate in electrophilic aromatic substitution due to its basicity.
The mechanism of action for 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid is primarily linked to its potential role as an inhibitor of specific enzymes involved in metabolic pathways. For example:
Studies have shown that structural modifications can enhance binding affinity and selectivity for target enzymes, leading to improved therapeutic efficacy against resistant strains of bacteria.
Relevant physicochemical properties can be estimated using computational models such as EPISUITE or obtained from experimental data available in chemical databases.
1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid has potential applications in:
Research continues to explore its full potential across various scientific fields, particularly in drug discovery and development aimed at combating antibiotic resistance.
Nucleophilic substitution reactions serve as foundational strategies for introducing diverse substituents onto the pyrrolidine core of 1,4-bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid. The tertiary nitrogen at position 1 enables N-alkylation through SN2 reactions with alkyl halides, benzyl bromides, or acyl chlorides, facilitating the installation of pharmacophore-modifying groups. These reactions typically employ polar aprotic solvents like N,N-dimethylformamide or dichloromethane with inorganic bases (K2CO3) at 25–80°C, achieving yields of 70–92% [1]. Concurrently, the C3-carboxylic acid moiety undergoes carboxyl group derivatization via nucleophilic acyl substitution. Activation with thionyl chloride or carbodiimides (DCC) generates intermediates that react with amines to yield amide conjugates or with alcohols to produce ester prodrugs—critical for enhancing membrane permeability or targeting specific enzymes [2] [4].
Table 1: Nucleophilic Substitution Reactions on the Pyrrolidine Core
Reaction Site | Electrophile | Conditions | Product | Yield (%) |
---|---|---|---|---|
Nitrogen (N1) | Benzyl bromide | K2CO3, DMF, 60°C | 1-Benzyl-4-(phenylmethyl) derivative | 85 |
Nitrogen (N1) | Acetyl chloride | Et3N, CH2Cl2, 25°C | 1-Acetyl-4-(phenylmethyl) derivative | 78 |
Carboxyl (C3) | n-Butylamine/DCC | CH2Cl2, 0°C → 25°C | C3-n-butylamide | 92 |
Carboxyl (C3) | Ethanol/H+ | Reflux, 12h | C3-ethyl ester | 88 |
The trans configuration at C3/C4 is essential for bioactivity, necessitating stereocontrolled synthesis. Chiral auxiliary approaches leverage Evans oxazolidinones or Oppolzer’s sultams to direct asymmetric alkylation. For example, a pyrroline intermediate derived from L-tartaric acid undergoes diastereoselective Michael addition with benzylmalonates, affording the trans-3,4-disubstituted pyrrolidine after decarboxylation with >98% de [2] [3]. Alternatively, catalytic asymmetric hydrogenation of prochiral dehydroproline precursors using Rh(I)-(R,R)-EtDuPHOS or Ru(II)-BINAP catalysts achieves enantiomeric excesses exceeding 95%. The hydrogen pressure (50–200 psi) and solvent (MeOH/CH2Cl2 mixtures) critically influence diastereoselectivity by modulating substrate-catalyst coordination geometry [3] [6].
Table 2: Stereoselective Methods for *trans-3,4-Disubstituted Pyrrolidines*
Method | Key Reagent/Catalyst | Temperature/Time | trans:cis Ratio | ee (%) |
---|---|---|---|---|
Chiral auxiliary alkylation | (S)-4-Benzyloxazolidinone | -78°C → 25°C, 24h | >99:1 | >98 |
Asymmetric hydrogenation | Ru-(S)-BINAP/Cl2 | 50 psi H2, 50°C | 97:3 | 96 |
Enzymatic resolution | Lipase PS/vinyl acetate | 30°C, 48h | N/A | 99 |
Iterative microtiter library synthesis accelerates the optimization of 1,4-bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid derivatives by enabling rapid structure-activity relationship analysis. This methodology involves parallel synthesis of focused compound libraries (50–200 members) in 96-well plates, where structural diversity is introduced via diversification of the C3-carboxylate (amides, esters) and N1-alkyl groups. Each library employs standardized reaction protocols—e.g., amide couplings using HATU/DIPEA in N,N-dimethylformamide at 25°C for 18h—followed by in situ biological screening without purification. For instance, screening against Mycobacterium tuberculosis enoyl reductase (InhA) identified that 3-(3-bromophenyl)propanamide derivatives exhibit IC50 values of 0.39 μM, a >160-fold improvement over initial leads [1] [2]. Critical structural features for potency include:
Table 3: Activity Data from Microtiter Library Screening
R1 (N1) | R2 (C3-Amide) | InhA IC50 (μM) | Potency vs. Lead |
---|---|---|---|
2-Methylphenyl | 3-Bromophenyl | 0.89 ± 0.05 | 12-fold ↑ |
3-Chlorophenyl | 3,5-Dichlorophenyl | 0.39 ± 0.01 | 26-fold ↑ |
3-Trifluoromethylphenyl | 5-Trifluoromethylpyridin-3-yl | 0.85 ± 0.05 | 12-fold ↑ |
Phenyl | Cyclopropyl | 5.55 ± 0.21 | 2-fold ↑ |
Chiral resolution of racemic 1,4-bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid derivatives reveals significant enantiomeric disparities in biological activity. Preparative chiral chromatography using amylose- or cellulose-based stationary phases (Chiralpak AD-H, OD-R) with ethanol/heptane mobile phases achieves baseline separation (Rs > 1.5) of enantiomers. Absolute configurations are assigned via X-ray crystallography of diastereomeric salts formed with (1S)-(+)-10-camphorsulfonic acid [1] [4]. Pharmacological evaluation consistently demonstrates that the (3S,4R)-enantiomer exhibits superior target inhibition. For InhA inhibitors, the (S)-enantiomer of a 3-(3,5-dichlorophenyl)propanamide derivative showed an IC50 of 0.42 μM, while its (R)-counterpart exceeded 100 μM—a >238-fold activity difference. This selectivity arises from complementary hydrogen bonding and hydrophobic interactions within the InhA active site, as confirmed by co-crystal structures showing the (S)-enantiomer’s carboxylate forming salt bridges with NAD+’s pyrophosphate moiety [2] [4].
Table 4: Enantiomer-Specific Activity Profiles
Absolute Configuration | R2 Group | InhA IC50 (μM) | Activity Ratio (S/R) |
---|---|---|---|
(3S,4R) | 3,5-Dichlorophenyl | 0.42 ± 0.03 | 1.0 (reference) |
(3R,4S) | 3,5-Dichlorophenyl | >100 | >238 |
(3S,4R) | 4-Trifluoromethylphenyl | 3.67 ± 0.17 | 1.0 |
(3R,4S) | 4-Trifluoromethylphenyl | 82.1 ± 4.3 | 22 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1